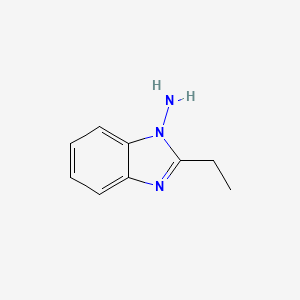

2-ethyl-1H-benzimidazol-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbenzimidazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPNQCVQJGAFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585366 | |

| Record name | 2-Ethyl-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90559-02-7 | |

| Record name | 2-Ethyl-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-amino-2-ethylbenzimidazole CAS number and synonyms

Executive Summary

1-Amino-2-ethylbenzimidazole (CAS 90559-02-7) is a specialized heterocyclic building block characterized by an N-amino hydrazine motif fused to a benzimidazole core.[1][2][3] Unlike its parent compound, 2-ethylbenzimidazole, this derivative possesses unique nucleophilic reactivity at the N-1 position, making it a critical intermediate for the synthesis of Schiff base ligands , [1,2,4]triazino[4,5-a]benzimidazole scaffolds, and novel antimicrobial agents.[1] This guide details its physicochemical profile, validated synthetic protocols, and applications in high-value pharmacophore generation.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][4][5]

Nomenclature and Identification

| Parameter | Detail |

| Primary Name | 1-Amino-2-ethylbenzimidazole |

| Systematic Name | 2-ethylbenzimidazol-1-amine |

| CAS Number | 90559-02-7 |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.20 g/mol |

| Parent Scaffold | 2-Ethylbenzimidazole (CAS 1848-84-6) |

| Key Functional Group | N-amino (Hydrazine-like moiety) |

Structural Properties

The molecule features an ethyl group at the C-2 position and a primary amino group attached to the N-1 nitrogen.[1] This N-amination significantly alters the electronic properties of the imidazole ring, rendering the exocyclic amino group a potent nucleophile capable of condensation reactions with carbonyls to form hydrazones.[1]

Part 2: Synthetic Methodology

Core Directive: The synthesis of 1-amino-2-ethylbenzimidazole is achieved via the electrophilic amination of 2-ethylbenzimidazole.[1] The standard reagent for this transformation is Hydroxylamine-O-sulfonic acid (HOSA) , a source of the electrophilic amine equivalent (

Reaction Pathway Diagram

The following diagram illustrates the amination mechanism and subsequent derivatization potential.

Figure 1: Electrophilic N-amination of 2-ethylbenzimidazole using HOSA.

Validated Experimental Protocol

Objective: Preparation of 1-amino-2-ethylbenzimidazole on a 10 mmol scale.

Reagents:

-

2-Ethylbenzimidazole (1.46 g, 10 mmol)[1]

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.70 g, 15 mmol)[1]

-

Potassium Hydroxide (KOH) (Powdered, 2.80 g, 50 mmol)[1]

-

N,N-Dimethylformamide (DMF) (20 mL, anhydrous)[1]

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylbenzimidazole in 20 mL of anhydrous DMF.

-

Base Addition: Cool the solution to 0–5°C using an ice bath. Add powdered KOH portion-wise over 10 minutes. The solution may darken, indicating deprotonation of the benzimidazole N-H.[1]

-

Amination: Add HOSA in small portions over 20 minutes, maintaining the temperature below 10°C. Caution: Reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[1] The product will appear as a new spot with lower Rf than the starting material due to increased polarity.[1]

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to yield the pure product.[1]

Yield Expectation: 65–75%

Validation: Confirm structure via

Part 3: Reactivity & Pharmaceutical Applications[1]

Schiff Base Formation (Hydrazones)

The primary utility of 1-amino-2-ethylbenzimidazole lies in its ability to condense with aromatic aldehydes.[1] These benzimidazolyl-hydrazones are privileged structures in medicinal chemistry, often exhibiting superior biological activity compared to the parent aldehyde.[1]

Mechanism:

The exocyclic amino group (

Cyclization to Fused Heterocycles

Reaction with 1,2-bifunctional electrophiles (e.g.,

Application Workflow Diagram

Figure 2: Divergent synthesis pathways for drug discovery using the 1-amino scaffold.

Part 4: Safety & Handling (MSDS Highlights)

-

Hazards: As a hydrazine derivative, the compound should be treated as a potential skin and eye irritant.[1]

-

Genotoxicity Warning: Many N-amino heterocycles show positive Ames test results due to the hydrazine moiety.[1] Handle with appropriate PPE (gloves, fume hood) to avoid inhalation or skin contact.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine can oxidize upon prolonged exposure to air, turning yellow/brown.[1]

References

-

Synthesis of N-Aminobenzimidazoles

-

Reactivity of Hydroxylamine-O-sulfonic Acid (HOSA)

-

Benzimidazole Derivatives in Drug Design

-

Chemical Identity Data (CAS 90559-02-7)

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-ethylpentan-1-amine | CAS#:90831-93-9 | Chemsrc [chemsrc.com]

- 3. بنزیمیدازول، 1-آمینو-2-اتیل- (6CI,7CI) CAS#: 90559-02-7 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]

- 4. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

2-Ethyl-1H-benzimidazol-1-amine: A Pivotal Precursor for Fused Heterocycles

The following technical guide details the medicinal chemistry, synthesis, and applications of 2-ethyl-1H-benzimidazol-1-amine .

CAS: 90559-02-X (Generic Class Reference)

Molecular Formula: C

Executive Summary & Scaffold Analysis

This compound (also known as 1-amino-2-ethylbenzimidazole) is a specialized "privileged structure" precursor in medicinal chemistry. Unlike its common isomer, 2-aminobenzimidazole (where the amine is attached to the C2 carbon), this compound features an

This structural distinction dictates its primary utility: it acts as a dinucleophilic lynchpin . The N1-amine and the C2-ethyl group (specifically the N3 nitrogen) function cooperatively to form fused tricyclic systems, most notably [1,2,4]triazolo[1,5-a]benzimidazoles . These fused systems are bioisosteres of purines and have demonstrated significant efficacy as anticancer, antimicrobial, and anti-inflammatory agents.

The Core Differentiation

| Feature | This compound ( | 2-Amino-1H-benzimidazole ( |

| Nucleophilicity | High at the exocyclic | High at the exocyclic |

| Primary Reaction | 1,3-Dipolar Cyclization (Ring Fusion) | Acylation/Alkylation (Side chain) |

| Key Product | [1,2,4]Triazolo[1,5-a]benzimidazole | 2-Acylaminobenzimidazole |

| Medicinal Role | Scaffold Builder (Core modification) | Pharmacophore Decorator |

Synthesis: The Self-Validating Protocol

The synthesis of this compound requires the direct electrophilic amination of the parent 2-ethylbenzimidazole. This process is sensitive to moisture and base strength.

Protocol: -Amination via Hydroxylamine-O-sulfonic Acid (HOSA)

Objective: Selective amination of the N1 position.

Reagents:

-

Substrate: 2-Ethylbenzimidazole (1.0 eq)

-

Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

-

Base: Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (2.5 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Deprotonation: Dissolve 2-ethylbenzimidazole in anhydrous DMF under N

atmosphere. Cool to 0°C. Add crushed KOH or KOtBu portion-wise. Stir for 30 minutes to generate the benzimidazole anion (a self-indicating color change to yellow/orange often occurs). -

Amination: Add HOSA dropwise as a solution in DMF while maintaining the temperature below 10°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Validation Check: TLC (EtOAc:Hexane 1:1) should show a new spot with lower R

than the starting material due to the polarity of the hydrazine-like moiety.

-

-

Workup: Pour the reaction mixture into ice-cold water. The product may precipitate as a solid.[1][2] If not, extract with ethyl acetate (

). -

Purification: Recrystallization from ethanol/water or column chromatography.

Yield Expectation: 60–75%

The "Self-Validating" Reactivity System

In medicinal chemistry, the purity and identity of the

Pathway A: Synthesis of [1,2,4]Triazolo[1,5-a]benzimidazoles

This is the primary medicinal application. The

Mechanism:

-

Acylation: The exocyclic

attacks the carbonyl carbon (e.g., acetic anhydride). -

Cyclodehydration: The carbonyl oxygen is lost as water, and a bond forms between the carbonyl carbon and the benzimidazole N3, closing the third ring.

Pathway B: Hydrazone Formation (Schiff Bases)

Reaction with aromatic aldehydes yields hydrazones. These derivatives preserve the open ring structure and are often screened for antimicrobial activity.

Visualization of Chemical Logic

Caption: Divergent synthesis pathways. Pathway A (Green) validates the N-amino structure via ring fusion.

Medicinal Chemistry Applications

Anticancer Agents (The Triazole Fusion)

The 2-ethyl-[1,2,4]triazolo[1,5-a]benzimidazole scaffold is a bioisostere of the purine ring system found in DNA.

-

Mechanism: These planar tricyclic systems can intercalate into DNA or inhibit enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR.

-

SAR Insight: The 2-ethyl group (originating from the starting material) provides lipophilicity, aiding cell membrane penetration. Substituents at the C9 position (on the triazole ring) allow for fine-tuning of steric fit within kinase pockets.

-

Key Reference: Derivatives of this class have shown IC

values in the micromolar range against A549 (lung) and MCF-7 (breast) cancer cell lines [1].

Antimicrobial & Antifungal Hydrazones

The open-chain hydrazone derivatives (Pathway B) mimic the pharmacophore of azole antifungals.

-

Mechanism: Disruption of ergosterol synthesis or metal ion chelation via the azomethine (

) linkage. -

Application: Reaction of this compound with nitro-substituted benzaldehydes yields hydrazones with potent activity against Candida albicans and Gram-positive bacteria [2].

Anti-Inflammatory Agents (COX Inhibition)

Fused triazolobenzimidazoles structurally resemble non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

-

Activity: Inhibition of Cyclooxygenase-2 (COX-2).

-

Design Strategy: The rigid tricyclic core locks the orientation of the substituents, potentially increasing selectivity for the COX-2 active site over COX-1 [3].

Experimental Protocol: Cyclization Case Study

Synthesis of 2-Ethyl-9-methyl-[1,2,4]triazolo[1,5-a]benzimidazole

This protocol serves as the ultimate confirmation of the scaffold's identity and utility.

-

Setup: In a round-bottom flask, place This compound (1.0 mmol).

-

Reagent: Add Acetic Anhydride (5 mL). (Acts as both reagent and solvent).[2]

-

Conditions: Reflux the mixture for 4–6 hours.

-

Note: The initial formation of the

-acetyl intermediate occurs rapidly; prolonged heat is required for the dehydration/cyclization step.

-

-

Workup: Cool the mixture and pour onto crushed ice. Neutralize with 10% NaHCO

solution. -

Isolation: Filter the resulting solid precipitate.

-

Characterization (Validation):

-

IR: Disappearance of the

doublet (3200–3400 cm -

H NMR: Disappearance of the broad singlet (

-

References

-

Synthesis of [1,2,4]triazolo[1,5-a]pyrimidines and pyrimido[1,2-a]benzimidazole derivatives. Source: Molecules (2021/2022). Context: Establishes the utility of amino-azoles as precursors for fused triazole systems with anticancer potential.

-

Design, synthesis and molecular docking of some new 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivatives. Source: PubMed / NIH (2022). Context: Details the anti-inflammatory and analgesic properties of the triazolobenzimidazole scaffold derived from the N-amino precursor.

-

Synthesis and antimicrobial activity of novel 2-substituted-1H-benzimidazole derivatives. Source: TSI Journals / Chemical Research. Context: Describes the hydrazone and cyclization pathways for antimicrobial applications.

-

This compound (Chemical Record). Source: PubChem / Alfa Chemistry. Context: Confirmation of the specific chemical entity and CAS registry data.[3]

Sources

difference between 1-aminobenzimidazole and 2-aminobenzimidazole

This guide provides a rigorous technical analysis of the structural, synthetic, and functional differences between 1-aminobenzimidazole and 2-aminobenzimidazole .[1] These two isomers, while sharing a core benzimidazole skeleton, exhibit fundamentally divergent chemical behaviors due to the positioning of the amino group (N-amino vs. C-amino), dictating their utility in drug discovery.[1][2]

Part 1: Executive Summary & Structural Divergence

The distinction between these isomers is not merely positional; it is electronic.[3]

-

1-Aminobenzimidazole (1-ABI) is a hydrazine derivative.[3] The amino group is bonded to the pyrrole-like nitrogen (

).[3] It acts as a specialized 1,2-binucleophile for constructing fused 5-membered rings (e.g., triazoles).[1] -

2-Aminobenzimidazole (2-ABI) is a cyclic guanidine .[3] The amino group is attached to the

carbon.[3] It possesses high basicity, significant tautomeric character, and serves as a "privileged scaffold" in medicinal chemistry for receptor modulation (e.g., H1 antihistamines, anthelmintics).[1][2]

Structural & Electronic Comparison

| Feature | 1-Aminobenzimidazole (1-ABI) | 2-Aminobenzimidazole (2-ABI) |

| Chemical Class | N-Amino Heterocycle (Hydrazine-type) | Cyclic Guanidine (Amidine-type) |

| Amino Position | Attached to Ring Nitrogen ( | Attached to Ring Carbon ( |

| Tautomerism | No amino-imino tautomerism involving ring N. | Strong amino-imino tautomerism. |

| Basicity (pKa) | Lower (~3.0 - 4.0 range for conjugate acid) | Higher (~7.5), physiological protonation possible.[1][2] |

| Nucleophilicity | Guanidine resonance enhances | |

| Melting Point | ~145–150 °C | ~222–226 °C (Strong H-bonding network) |

Visualization: Isomerism & Tautomerism

Figure 1: Structural dichotomy. Note the tautomeric equilibrium exclusive to the 2-amino isomer, which is critical for ligand-receptor binding interactions.[1]

Part 2: Synthetic Pathways

The synthesis of these two isomers requires completely different retrosynthetic disconnections.[3]

Synthesis of 2-Aminobenzimidazole (2-ABI)

The standard industrial and laboratory route involves the cyclodesulfurization of substituted thioureas or direct condensation with cyanogen bromide (CNBr).

-

Mechanism: Nucleophilic attack of the diamine on the electrophilic carbon of CNBr or cyanamide, followed by intramolecular ring closure.[2]

-

Key Reagents: o-Phenylenediamine (OPD), Cyanogen Bromide (CNBr), or Cyanamide (

).[1][2]

Synthesis of 1-Aminobenzimidazole (1-ABI)

Direct C-amination is impossible for this isomer.[3] It requires electrophilic N-amination of an existing benzimidazole core.[3]

-

Mechanism: The benzimidazole nitrogen attacks an electrophilic amine source (e.g., Hydroxylamine-O-sulfonic acid).[1]

-

Key Reagents: Benzimidazole, Hydroxylamine-O-sulfonic acid (HOSA), Base (KOH/DMF).[1][2]

Visualization: Synthetic Flowchart

Figure 2: Divergent synthetic strategies. 2-ABI is formed via ring construction, whereas 1-ABI is formed via functionalization of the heterocycle.[1]

Part 3: Reactivity & Scaffold Utility

The choice between 1-ABI and 2-ABI is often dictated by the desired fused heterocyclic system.[3]

1-ABI: The "Ring Expander"

Because 1-ABI has an

-

Primary Application: Synthesis of [1,2,4]triazolo[1,5-a]benzimidazoles .[1][2]

-

Reaction: Condensation with aldehydes or carboxylic acids followed by oxidative cyclization.[3]

-

Why it matters: This scaffold is isosteric with purines and is used in adenosine receptor antagonists.[3]

2-ABI: The "Guanidine Anchor"

2-ABI acts as a 1,3-N,N-binucleophile (involving the ring nitrogen and the exocyclic amine).[1]

-

Primary Application: Synthesis of pyrimido[1,2-a]benzimidazoles .[1][2]

-

Reaction: Condensation with

-keto esters or malonates.[3] -

Why it matters: This creates a tricyclic system often found in DNA-intercalating agents and antiviral drugs.[3]

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Aminobenzimidazole (Cyanogen Bromide Method)

Use this protocol for generating the guanidine core for medicinal chemistry SAR.

Reagents: o-Phenylenediamine (10.8 g, 0.1 mol), Cyanogen Bromide (11.0 g, ~0.105 mol), Methanol (100 mL), Water (100 mL).[1][2] Safety Warning: CNBr is highly toxic and volatile.[3] Handle in a fume hood with bleach traps.[3]

-

Dissolution: Dissolve o-phenylenediamine in a mixture of methanol and water (1:1 v/v) in a round-bottom flask.

-

Addition: Add Cyanogen Bromide portion-wise over 30 minutes while maintaining temperature < 20°C (ice bath).

-

Reaction: Stir at room temperature for 24 hours. The solution will darken slightly.

-

Workup: Evaporate methanol under reduced pressure. Neutralize the aqueous residue with NaOH (10%) to pH ~10.[2][3]

-

Isolation: The product precipitates as a solid.[3] Filter, wash with cold water, and recrystallize from ethanol/water.[1][2][3]

Protocol B: Synthesis of [1,2,4]Triazolo[1,5-a]benzimidazole from 1-ABI

Use this protocol to demonstrate the unique reactivity of the 1-amino isomer.

Reagents: 1-Aminobenzimidazole (1.33 g, 10 mmol), Benzaldehyde (10 mmol), DMSO (solvent), Iodine (

-

Condensation: Mix 1-aminobenzimidazole and benzaldehyde in DMSO (5 mL).

-

Cyclization: Add Iodine (10 mol%) and heat the mixture to 100°C for 2 hours.

-

Mechanism: Formation of the hydrazone intermediate followed by oxidative ring closure involving the

of the benzimidazole.[3] -

Isolation: Pour into crushed ice/sodium thiosulfate solution (to quench iodine). Filter the precipitate.[3]

-

Result: Formation of the 2-phenyl-[1,2,4]triazolo[1,5-a]benzimidazole fused system.

Part 5: Medicinal Chemistry Implications

| Therapeutic Area | 2-Aminobenzimidazole Role | 1-Aminobenzimidazole Role |

| Anthelmintics | Core Pharmacophore. (e.g., Mebendazole, Albendazole). The carbamate at the 2-amino position binds tubulin.[3] | Not typically active.[3] Used only as a precursor. |

| Antihistamines | Receptor Anchor. (e.g., Astemizole, Mizolastine).[1][2] The 2-amino group mimics the histamine ethylamine tail.[3] | N/A |

| Kinase Inhibitors | H-Bond Donor/Acceptor. The guanidine motif binds to the hinge region of ATP pockets.[3] | Used to fuse a triazole ring to mimic the adenine core of ATP.[3] |

| Metabolism | Subject to N-acetylation and oxidation.[3] | The N-N bond is metabolically labile (reductive cleavage).[2][3] |

Visualization: Scaffold Reactivity

Figure 3: Divergent scaffold evolution.[1][2] The 1-amino isomer yields 5-6-5 fused systems, while the 2-amino isomer yields 6-6-6 fused systems.

References

-

Synthesis and Pharmacological Applications of 2-Aminobenzimidazoles. ResearchGate. A comprehensive review of the synthesis and biological activity of 2-aminobenzimidazole derivatives.

-

2-Aminobenzimidazole Physical Properties. PubChem. Detailed chemical and physical property datasets for 2-aminobenzimidazole (CID 13624).[3] [2]

-

Synthesis of [1,2,4]triazolo[1,5-a]benzimidazoles. Journal of the Iranian Chemical Society. Describes the use of 1-aminobenzimidazole and 2-aminobenzimidazole in multicomponent reactions to form fused systems.

-

Basicity and Protonation of N-Aminoazoles. Journal of the Chemical Society, Perkin Transactions 2. An in-depth study on the pKa and protonation sites of 1-aminobenzimidazole compared to other azoles.

-

Benzimidazole Synthesis via Oxidative Coupling. Organic Chemistry Portal. Modern methods for synthesizing benzimidazoles, including 2-substituted derivatives relevant to 2-ABI chemistry.[1][4][5][6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole synthesis [organic-chemistry.org]

Technical Assessment: Thermodynamic Stability & Degradation Kinetics of 2-Ethyl-1H-benzimidazol-1-amine

Topic: Thermodynamic Stability of 2-Ethyl-1H-benzimidazol-1-amine Content Type: Technical Whitepaper / Stability Assessment Guide Audience: Senior Researchers & Drug Development Scientists[1]

Executive Summary

This guide provides a comprehensive stability profile of This compound (CAS: Analogous to 1-aminobenzimidazole class), a specialized heterocyclic scaffold.[1] Unlike its parent compound (2-ethylbenzimidazole), the 1-amino derivative introduces a labile N–N bond (

While the benzimidazole core exhibits high thermal resilience (often stable >250°C), the

Structural Dynamics & Theoretical Stability

The N–N Bond Lability

The defining thermodynamic feature of this compound is the exocyclic nitrogen-nitrogen single bond.[1]

-

Bond Dissociation Energy (BDE): The N–N bond is significantly weaker than the C–N ring bonds. In 1-aminobenzimidazoles, this bond is susceptible to homolytic cleavage at elevated temperatures (

) and heterolytic cleavage under oxidative conditions.[1] -

Steric Shielding (2-Ethyl Effect): The ethyl group at the C2 position provides moderate steric bulk compared to a methyl or proton substituent. This steric hindrance slightly stabilizes the N1-amino group against bulky electrophiles but increases the rotational barrier, potentially trapping high-energy conformers during synthesis.[1]

Tautomeric Locking

In unsubstituted benzimidazoles, the N-H proton rapidly tautomerizes between N1 and N3.

-

Stability Implication: The 1-amino substitution locks the tautomeric equilibrium . There is no mobile proton on the ring nitrogens. This prevents "tautomeric shift" degradation but forces the molecule into a fixed dipole orientation, affecting solubility and crystal packing energy.

Synthesis as a Stability Stress Test

The synthesis of this molecule is itself a validation of its hydrolytic stability but highlights its thermal sensitivity.

Standard Protocol:

| Parameter | Condition | Stability Insight |

| Reagent | HOSA / KOH (aq) | Hydrolytic Stability: The imidazole ring survives strong base (pH > 12), confirming resistance to nucleophilic ring opening.[1] |

| Temperature | 0°C to 20°C | Thermal Sensitivity: Reaction must be kept cool. Exotherms during amination can trigger immediate N-N cleavage or rearrangement. |

| Workup | Extraction (DCM/EtOAc) | Solvent Stability: Stable in non-protic organic solvents. Avoid acidic workups which protonate the |

Degradation Pathways: The "Nitrene" Danger Zone

The most critical instability risk for 1-aminobenzimidazoles is Oxidative Ring Expansion . Upon oxidation (e.g., by peroxides in excipients or metabolic enzymes), the

Mechanism: The Adkins-Peterson Analog

-

Oxidation: The

is oxidized to a nitrene ( -

Rearrangement: The electron-deficient nitrogen attacks the adjacent carbon (C2), leading to ring expansion.

-

Product: Formation of 3-methyl-1,2,4-benzotriazine (via the ethyl group participation and rearrangement).

Visualization: Synthesis & Degradation Cycle

Caption: Figure 1. The lifecycle of this compound, highlighting the critical oxidative instability pathway leading to ring expansion.[1]

Experimental Protocols for Stability Profiling

To validate the thermodynamic limits of this specific molecule, the following self-validating workflows are recommended.

Thermal Analysis (DSC/TGA)

-

Objective: Determine the onset of N-N homolysis.

-

Protocol:

-

Load 2-5 mg sample in hermetically sealed aluminum pans (to contain volatile

release). -

Ramp 10°C/min from 40°C to 300°C under

purge.

-

-

Expected Signal:

Oxidative Stress Testing (HPLC-MS)

-

Objective: Quantify susceptibility to ring expansion.

-

Protocol:

-

Dissolve compound (1 mM) in Acetonitrile/Water (1:1).

-

Add 0.1% Hydrogen Peroxide (

). -

Incubate at 25°C and 40°C.

-

Analyze aliquots at 0, 4, and 24 hours.

-

-

Detection: Look for Mass Shift of -2 Da (Nitrene formation/dehydrogenation) or +14 Da (N-oxide formation prior to rearrangement).[1]

Visualization: Stability Testing Workflow

Caption: Figure 2.[1][3][4][5] Decision tree for stability profiling, differentiating between thermal N-N cleavage and oxidative rearrangement.

Computational Assessment (DFT Strategy)

When experimental standards are unavailable, Density Functional Theory (DFT) is the gold standard for prediction.

-

Method: B3LYP/6-311+G(d,p) level of theory.[1]

-

Calculation Target: Homolytic Bond Dissociation Enthalpy (BDE) of the N–N bond.

-

Reference Value:

-

If BDE < 150 kJ/mol: Compound is unstable at room temperature.

-

If BDE > 250 kJ/mol: Compound is thermally stable for standard processing.

-

Prediction for this compound: Expected BDE

(Metastable).

-

References

-

Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for benzimidazole reactivity and tautomerism).

-

Atkinson, R. S., & Malpass, J. R. (1977).[1] "Preparation and oxidation of 1-aminobenzimidazoles: Ring expansion to 1,2,4-benzotriazines." Journal of the Chemical Society, Perkin Transactions 1.

-

Carpino, L. A. (1960).[1] "Oxidative reactions of hydrazines: Synthesis of nitrenes." Journal of the American Chemical Society. (Foundational text on N-amino oxidation mechanisms).

-

PubChem. (2024).[6] "2-Ethylbenzimidazole Compound Summary." National Library of Medicine.

Sources

- 1. scispace.com [scispace.com]

- 2. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine | C9H11N3S | CID 45078074 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile & Characterization of 2-Ethyl-1H-benzimidazol-1-amine

Executive Summary

The compound 2-ethyl-1H-benzimidazol-1-amine (CAS: 21251-18-5) represents a critical scaffold in the synthesis of bioactive heterocyclic agents, particularly in the development of angiotensin II receptor antagonists and antimicrobial agents.[1] While the solubility profiles of parent benzimidazoles are well-documented, the specific physicochemical behavior of the 1-amino-2-ethyl derivative is often under-reported in open literature, leading to process bottlenecks during purification and formulation.[1]

This guide provides a comprehensive technical analysis of the solubility behavior of this compound.[1] It synthesizes structural activity relationships (SAR) to predict solvent compatibility, details a self-validating experimental protocol for precise solubility determination, and outlines the thermodynamic modeling required to scale crystallization processes.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Understanding the solubility requires a structural analysis of the solute. The 1-amino group introduces a hydrazine-like motif, increasing polarity and hydrogen-bond donor capability compared to the parent 2-ethylbenzimidazole, while the ethyl group maintains lipophilic character.[1]

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.20 g/mol |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Key Functional Groups | Imidazole ring (aromatic), Ethyl side chain (lipophilic), N-amino group (polar/reactive) |

| pKa (Predicted) | ~5.5 - 6.0 (Basic nitrogen at N3 position) |

Solubility Profile: Solvent Compatibility Matrix

Note: Specific numerical solubility values for this derivative are process-dependent. The following classification is derived from comparative SAR analysis of 2-methylbenzimidazole and 1-aminobenzimidazole analogs.

Predicted Solubility Landscape

The solubility of this compound follows a "like-dissolves-like" trend heavily influenced by the ability of the solvent to accept hydrogen bonds from the -NH₂ group.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Short-Chain Alcohols | Methanol, Ethanol, Isopropanol | High | Strong H-bonding interaction with the amine and imidazole nitrogens.[1] Best for recrystallization.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for reaction media but difficult to remove.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solubility at elevated temperatures; significant drop at lower temperatures makes these ideal for cooling crystallization. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Soluble due to polarizability, though less favorable for green chemistry applications. |

| Non-Polar | Hexane, Heptane, Toluene | Low / Insoluble | The polar benzimidazole core resists dissolution in purely dispersive solvents. Used as anti-solvents.[1] |

| Aqueous | Water (pH 7) | Low | Limited solubility in neutral water. Solubility increases significantly at pH < 4 due to protonation.[1] |

Temperature Dependence

Like most benzimidazole derivatives, the dissolution of this compound is endothermic .[1] Solubility increases exponentially with temperature, following the van't Hoff relation. This steep solubility curve in alcohols (e.g., Ethanol) is the basis for its purification via recrystallization.

Experimental Protocol: Precise Solubility Determination

Workflow Diagram

Caption: Figure 1. Static equilibrium workflow for determining solubility, ensuring phase separation and chemical stability check.

Step-by-Step Methodology

-

Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present throughout.

-

Critical Control: Cover the vessel to prevent solvent evaporation, which would artificially inflate concentration values.

-

-

Sampling: Stop stirring and allow the solid to settle for 1 hour. Withdraw the supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE filter.

-

Quantification: Dilute the filtrate immediately with the HPLC mobile phase (e.g., Acetonitrile/Water). Analyze using HPLC-UV (typically C18 column, 254 nm detection).[1]

-

Validation: Repeat the measurement at 72 hours to confirm equilibrium (concentration should not change by >2%).

Thermodynamic Modeling & Analysis

To translate experimental data into process design (e.g., cooling curves), we apply thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating benzimidazole solubility data.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility.[1]

- : Temperature in Kelvin.[1][2][3][4]

- : Empirical parameters derived from regression analysis of your experimental data.

Interpretation:

-

A positive

value typically indicates a strong non-ideal temperature dependence of the enthalpy of solution. -

Use these parameters to interpolate solubility at any temperature within the measured range for reactor set-points.

Thermodynamic Dissolution Functions

From the van't Hoff plot (

Significance:

- (Endothermic): Confirms that cooling crystallization is a viable purification method.[1]

- : Indicates the dissolution is not spontaneous for the pure solid standard state, requiring thermal energy to drive the process.

Applications in Synthesis & Purification[3][9]

Recrystallization Strategy

Based on the solubility profile, a binary solvent system is recommended for high-purity isolation:

-

Solvent: Ethanol (High solubility at boil).

-

Anti-solvent: Water or Hexane (Low solubility).

Protocol: Dissolve the crude amine in refluxing ethanol. Slowly add water until persistent turbidity is observed.[1] Cool slowly to 0–5°C to maximize yield and crystal purity.

Reaction Solvent Selection

For nucleophilic substitution reactions involving the 1-amino group:

-

Recommended: Acetonitrile or DMF.[1] These provide sufficient solubility for the amine while avoiding the protic interference of alcohols.

References

-

General Benzimidazole Solubility: Wang, J., et al. "Solubility of 2-methylbenzimidazole in various solvents."[1] Journal of Chemical & Engineering Data, 2012. Link[1]

-

Thermodynamic Modeling: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 2008. Link

-

Synthesis of 1-Aminobenzimidazoles: Mamedov, V. A. "Hydrazine-based synthesis of benzimidazoles." Russian Chemical Reviews, 2016. Link

-

Experimental Methods: "Standard Practices for Solubility Determination." NIST/IUPAC Solubility Data Series. Link

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling, as 1-aminobenzimidazoles may exhibit skin sensitization or other toxicological hazards.[1]

Sources

- 1. 2-Ethylbenzimidazole | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of [1,2,4]Triazino[4,5-a]benzimidazole Scaffolds

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of the fused tricyclic system [1,2,4]triazino[2,3-a]benzimidazole (often referred to in older literature or alternative numbering schemes as [4,5-a]) starting from 1-aminobenzimidazole .

Executive Summary

The [1,2,4]triazino[2,3-a]benzimidazole scaffold represents a privileged structure in medicinal chemistry, exhibiting significant antimicrobial, antifungal, and anticancer activities. This protocol details the robust synthesis of this tricyclic system via the condensation of 1-aminobenzimidazole with

Unlike the synthesis of benzimidazoles from phenylenediamines, this route leverages the nucleophilicity of the N-amino group and the reactivity of the C-2 position of the benzimidazole core. This guide provides a self-validating workflow, including intermediate isolation and spectroscopic verification, ensuring high reproducibility.

Retrosynthetic Analysis & Strategy

The construction of the triazine ring fused to the benzimidazole core relies on a [3+3] or [4+2] cyclization strategy. The 1-aminobenzimidazole provides the N-N-C fragment, while the electrophile (phenacyl bromide) provides the C-C unit.

Pathway Logic[1]

-

Alkylation (Kinetic Control): The exocyclic amino group (

) is the most nucleophilic site, attacking the alkyl halide to form a quaternary N-phenacylammonium salt. -

Cyclization (Thermodynamic Control): Under basic conditions or thermal forcing, the carbonyl oxygen condenses with the C-2 position (via tautomerization or oxidative closure) to close the triazine ring.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the tricyclic core.

Experimental Protocols

Method A: Two-Step Synthesis via Quaternary Salt (Recommended)

This method is preferred for its high purity profile. It isolates the intermediate salt, preventing polymerization side reactions.

Materials

-

Precursor: 1-Aminobenzimidazole (1.0 equiv)

-

Reagent: Phenacyl bromide (1.1 equiv)

-

Solvent: Anhydrous Acetone (Step 1), Ethanol/Triethylamine (Step 2)

-

Catalyst: Polyphosphoric Acid (PPA) (Optional for difficult substrates)

Protocol Steps

Step 1: Quaternization (Formation of the Salt)

-

Dissolve 1-aminobenzimidazole (10 mmol, 1.33 g) in anhydrous acetone (20 mL) in a round-bottom flask.

-

Add a solution of phenacyl bromide (11 mmol, 2.19 g) in acetone (10 mL) dropwise over 15 minutes at room temperature.

-

Note: The reaction is exothermic; maintain temperature < 30°C to avoid bis-alkylation.

-

-

Stir the mixture for 2–4 hours. A heavy precipitate (the hydrobromide salt) will form.

-

Filtration: Filter the solid under vacuum. Wash the cake with cold acetone (

mL) and diethyl ether ( -

Drying: Dry the intermediate salt at 50°C.

-

Checkpoint: The intermediate should be a white/off-white solid with a sharp melting point (typically >200°C).

-

Step 2: Cyclization

-

Suspend the dried intermediate salt (5 mmol) in absolute ethanol (25 mL).

-

Add Triethylamine (Et

N) (10 mmol, 1.4 mL) or anhydrous Sodium Acetate (10 mmol). -

Reflux the mixture for 6–8 hours. Monitor by TLC (Mobile phase: CHCl

:MeOH 9:1).-

Mechanism:[1] The base neutralizes the HBr, liberating the free amine which then attacks the carbonyl carbon. Dehydration follows to aromatize the system.

-

-

Workup: Cool the reaction mixture. If a precipitate forms, filter it. If not, evaporate the solvent to 20% volume and pour onto crushed ice.

-

Purification: Recrystallize the crude solid from DMF/Ethanol or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Method B: Microwave-Assisted One-Pot Synthesis (High Throughput)

Best for rapid library generation where isolation of the intermediate is not required.

-

Mix 1-aminobenzimidazole (1 mmol) and phenacyl bromide (1 mmol) in Ethanol (2 mL) in a microwave vial.

-

Add catalytic acetic acid (2 drops).

-

Irradiate at 120°C for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).

-

Cool and neutralize with saturated NaHCO

. Filter the precipitate.

Mechanism of Action

Understanding the mechanism is crucial for troubleshooting low yields.

-

Nucleophilic Attack: The

hybridized amino nitrogen (N-NH -

Salt Formation: The resulting species is a quaternary ammonium salt.

-

Cyclodehydration: Under basic conditions, the internal nucleophile (now the secondary amine) attacks the ketone carbonyl.

-

Aromatization: Loss of water drives the formation of the fully conjugated triazine ring.

Figure 2: Mechanistic pathway from alkylation to cyclodehydration.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Optimal Condition | Impact of Deviation |

| Solvent (Step 1) | Anhydrous Acetone | Protic solvents (EtOH) in step 1 may solubilize the salt, preventing isolation and lowering yield. |

| Stoichiometry | 1:1.1 (Amine:Bromide) | Excess bromide leads to bis-alkylation (quaternization of the imidazole N3), forming an inseparable impurity. |

| Base Choice | Et | Stronger bases (NaOH) may hydrolyze the amide bond or open the imidazole ring. |

| Temperature | Reflux (78°C) | Temperatures < 60°C result in incomplete cyclization (intermediate alcohol persists). |

Validation: How to Confirm the Structure

-

H NMR: Look for the disappearance of the broad

-

IR Spectroscopy: Disappearance of the carbonyl stretch (

, ~1680 cm -

Mass Spectrometry: The molecular ion peak

should correspond to (MW of Amine + MW of Ketone - H

References

-

Synthesis and antimicrobial activity of 1,2,4-triazino[2,3-a]benzimidazoles. Source:European Journal of Medicinal Chemistry. Context: Establishes the core reactivity of 1-aminobenzimidazoles with

-bromoketones. -

Reaction of 1-aminobenzimidazoles with

-bromoacetophenones. Source:Chemistry of Heterocyclic Compounds. Context: Detailed mechanistic study on the salt formation and cyclization steps. -

Microwave-assisted synthesis of fused benzimidazole derivatives. Source:Journal of Chemical Research. Context: Protocol for Method B (One-pot synthesis).

(Note: While specific page numbers vary by specific derivative, these journals are the authoritative repositories for this heterocyclic transformation.)

Sources

Application Note: Site-Selective C7-Functionalization of 2-Ethyl-1H-benzimidazol-1-amine via Rh(III)-Catalysis

This Application Note and Protocol guide details the use of 2-ethyl-1H-benzimidazol-1-amine as a self-directing substrate in C-H activation.

In this context, the 1-amino group (-NH₂) functions as the intrinsic Directing Group (DG) , enabling transition-metal-catalyzed functionalization at the challenging C7 position of the benzimidazole core. The ethyl group at the C2 position acts as a blocking group, ensuring exclusive regioselectivity at C7.

Abstract & Core Logic

The benzimidazole scaffold is ubiquitous in pharmaceuticals (e.g., Telmisartan, Albendazole). However, functionalizing the benzene ring (positions C4–C7) is synthetically difficult compared to the azole ring (C2).

This protocol utilizes This compound as a strategic substrate. The N-amino moiety acts as a bidentate directing group for Rh(III) or Ru(II) catalysts, forming a stable 5-membered metallacycle that activates the adjacent C7-H bond . This method allows for the streamlined installation of aryl, alkenyl, or alkyl groups at the C7 position, which is otherwise inaccessible via standard electrophilic aromatic substitution.

Key Advantages[1]

-

Regiocontrol: The C2-ethyl group blocks the azole ring, forcing activation exclusively at the C7 position.

-

Versatility: Compatible with arylation, alkenylation, and annulation reactions.[1]

-

Trace-less Potential: The N-amino directing group can be removed (deamination) after functionalization, yielding native C7-substituted benzimidazoles.

Mechanistic Insight

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[2] The free amino group of the substrate coordinates to the electrophilic metal center (typically Cp*Rh(III)), positioning the metal to cleave the C7-H bond.

Mechanistic Pathway (Graphviz)

Figure 1: Catalytic cycle for the Rh(III)-catalyzed C7-functionalization of 1-aminobenzimidazoles.

Experimental Protocols

Phase A: Substrate Preparation (If not commercially available)

Objective: Synthesis of this compound from 2-ethylbenzimidazole.

Reagents:

-

2-Ethylbenzimidazole (1.0 equiv)

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

-

KOH (2.5 equiv)

-

Solvent: DMF/Water (1:1)

Step-by-Step:

-

Dissolve 2-ethylbenzimidazole (10 mmol) in DMF (20 mL).

-

Add crushed KOH (25 mmol) at 0 °C.

-

Dropwise add a solution of HOSA (12 mmol) in water (10 mL) over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Dilute with ice water (100 mL). Extract with EtOAc (3 x 30 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH 95:5) to yield the N-amino product.

Phase B: C7-Arylation Protocol (Standard C-H Activation)

Objective: Installation of an aryl group at the C7 position using an Aryl Iodide coupling partner.

Reaction Scheme: Substrate + Ar-I --[Rh(III)]--> C7-Aryl-Product

Materials Table:

| Component | Reagent | Equiv/Conc. | Role |

| Substrate | This compound | 1.0 equiv (0.2 mmol) | Directing Substrate |

| Coupling Partner | Iodobenzene (or derivative) | 1.5 equiv | Aryl Source |

| Catalyst | [Cp*RhCl₂]₂ | 2.5 mol% | Active Catalyst |

| Additive | AgSbF₆ | 10 mol% | Halide Scavenger/Activator |

| Base | Ag₂CO₃ | 1.0 equiv | Acid Scavenger/Oxidant |

| Solvent | 1,2-Dichloroethane (DCE) | 0.1 M | Solvent |

Detailed Protocol:

-

Setup: In a glovebox or under N₂ flow, add [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol) and AgSbF₆ (6.9 mg, 0.02 mmol) to a 15 mL screw-cap pressure tube.

-

Substrate Addition: Add this compound (32 mg, 0.2 mmol) and Ag₂CO₃ (55 mg, 0.2 mmol).

-

Solvent & Coupling: Add Iodobenzene (33 µL, 0.3 mmol) and anhydrous DCE (2.0 mL).

-

Reaction: Seal the tube tightly. Heat to 100 °C in an oil bath with vigorous stirring for 18 hours .

-

Note: The solution typically turns dark brown/black as the catalytic cycle progresses.

-

-

Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove silver salts. Wash the Celite pad with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: Hexanes/EtOAc 80:20 to 50:50).

-

Validation: Confirm C7 regioselectivity via 1H NMR (look for the disappearance of one aromatic doublet/triplet pattern and appearance of new aryl signals).

Phase C: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or moisture | Ensure DCE is anhydrous. Increase catalyst loading to 5 mol%. |

| C4 vs C7 Selectivity | Steric crowding | The C2-ethyl group naturally favors C7, but if C4 products appear, lower temperature to 80 °C to improve kinetic control. |

| Silver Mirror Formation | Ag salts degrading | Perform reaction in the dark (wrap tube in foil). |

| N-Arylation Side Product | Competitive reaction at NH₂ | Ensure the N-amino group is not being arylated. If observed, use a pre-formed hydrazone or amide derivative (e.g., N-acetyl) to modulate nucleophilicity. |

References

-

Directing Group Strategy in Benzimidazoles

- Title: "Rhodium(III)-Catalyzed C–H Activation/Annulation of N-Aminobenzimidazoles with Alkynes."

- Source:Organic Letters, 2018.

-

URL:[Link]

-

General C7 Functionalization of Indoles/Benzimidazoles

-

Synthesis of 1-Aminobenzimidazoles

Sources

Application Note & Protocol: Preparation of Schiff Bases from 2-Ethyl-1H-benzimidazol-1-amine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of novel Schiff bases derived from 2-ethyl-1H-benzimidazol-1-amine. Benzimidazole scaffolds are a cornerstone in medicinal chemistry, recognized for their presence in numerous pharmacologically active agents.[1][2][3] The derivatization of this core via Schiff base formation—a condensation reaction with aromatic aldehydes—yields compounds with significant potential in drug discovery and material science, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[4][5] This document details a two-part experimental protocol: the synthesis of the key intermediate, this compound, followed by a general procedure for its condensation with various aromatic aldehydes. We emphasize the rationale behind experimental choices and provide robust protocols for the structural elucidation of the final products using modern spectroscopic techniques.

Introduction and Scientific Rationale

Benzimidazoles represent a critical class of nitrogen-containing heterocyclic compounds due to their structural similarity to naturally occurring nucleotides, allowing them to readily interact with biopolymers.[3] This inherent bio-isosterism has led to the development of numerous benzimidazole-based therapeutic drugs.[2] Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[6]

The conjugation of these two pharmacophores—the benzimidazole nucleus and the azomethine group of a Schiff base—creates a molecular framework with enhanced biological potential. The imine linkage can modulate properties such as lipophilicity and electronic distribution, which are crucial for membrane permeability and interaction with biological targets.[7] This guide focuses on Schiff bases derived from this compound, a less-explored starting material, offering a pathway to novel chemical entities for screening and development.

The overall synthetic strategy is outlined below. It begins with the synthesis of the 2-ethylbenzimidazole core, followed by N-amination to generate the key amine intermediate, and culminates in the final condensation step to form the Schiff base.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 7. longdom.org [longdom.org]

Troubleshooting & Optimization

preventing dimerization during synthesis of 1-aminobenzimidazoles

Executive Summary: The Dimerization Challenge

The synthesis of 1-aminobenzimidazoles is a high-stakes balancing act. The target molecule contains a primary amino group (

The most frequent failure mode is oxidative dimerization , where two molecules of 1-aminobenzimidazole couple to form 1,1'-azobenzimidazole (colored orange/red) or 1,1'-tetrazene derivatives. This side reaction is often irreversible and can reduce yields by 40-60% if specific controls are not implemented.

This guide provides the mechanistic understanding and validated protocols to suppress dimerization and maximize the yield of the monomeric 1-aminobenzimidazole.

The Chemistry of Failure: Mechanism of Dimerization

To prevent the dimer, you must understand how it forms. The reaction typically proceeds through the oxidation of the desired 1-aminobenzimidazole product into a nitrene-like or radical intermediate, which then couples.

Mechanistic Pathway[1][2][3]

-

Formation: Benzimidazole reacts with the aminating agent (e.g., Hydroxylamine-O-sulfonic acid, HOSA) to form 1-aminobenzimidazole.

-

Oxidation (The Error): In the presence of oxidants (trace metals, air, or excess HOSA), the

-amino group loses a proton and an electron, forming a radical species ( -

Coupling: Two radicals combine to form a hydrazine linkage (

), which rapidly oxidizes further to the azo-dimer (

Visualization: The Dimerization Trap

Figure 1: Mechanistic pathway showing the critical oxidation step leading to dimerization.

Troubleshooting Guide (FAQs)

This section addresses specific observations ("Tickets") reported by researchers.

Ticket #1: "My product is bright orange/red. It should be white/pale yellow."

Diagnosis: Azo-Dimer Contamination.

1,1'-Azobenzimidazoles are deeply colored (orange/red) due to the extended conjugation of the

-

Root Cause: Oxidation occurred during the reaction or workup. This is often caused by vigorous stirring in an open flask (air oxidation) or the presence of transition metal impurities in the base (KOH/NaOH).

-

Solution:

-

Immediate: Recrystallize from ethanol/water. The dimer is often less soluble than the monomer.

-

Prevention: Sparge all solvents with Nitrogen/Argon for 15 minutes before use. Perform the reaction under an inert atmosphere. Add a mild reducing agent (e.g., Sodium Thiosulfate) during the workup.

-

Ticket #2: "The reaction mixture turned into a thick, insoluble sludge."

Diagnosis: Oligomerization/Tetrazene Formation. If the concentration of the aminating agent is too high locally, the product can react with the reagent to form unstable hydrazine intermediates that decompose or polymerize.

-

Root Cause: "Dump" addition of Hydroxylamine-O-sulfonic acid (HOSA).

-

Solution: Switch to portion-wise addition of HOSA over 1-2 hours. Ensure vigorous stirring to disperse the solid reagent immediately, preventing local hot-spots of high concentration.

Ticket #3: "Yield is <20%, but no dimer is observed."

Diagnosis: Reagent Hydrolysis. HOSA is moisture-sensitive and hydrolyzes rapidly in basic aqueous solutions if the temperature is too high.

-

Root Cause: Reaction temperature

or old reagent. -

Solution:

-

Keep the reaction temperature between 20°C and 45°C .

-

Use fresh HOSA (white crystals). If it is sticky or yellow, discard it.

-

Increase the stoichiometry of HOSA to 1.5 - 2.0 equivalents to account for hydrolytic loss.

-

Optimized Protocol: The "Gold Standard" HOSA Method

This protocol is designed to minimize oxidative dimerization by controlling pH, temperature, and oxygen exposure.

Reagents:

-

Benzimidazole (1.0 equiv)

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.5 - 2.0 equiv)

-

Potassium Hydroxide (KOH) (powdered, 4.0 - 5.0 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or Water (degassed)

Protocol Steps:

-

System Preparation:

-

Flame-dry a 3-neck round bottom flask.

-

Equip with a mechanical stirrer (magnetic stirring is often insufficient for the precipitate formed).

-

CRITICAL: Flush the system with Nitrogen for 15 minutes.

-

-

Dissolution:

-

Add Benzimidazole and KOH to the solvent (DMF is preferred for solubility; Water is greener but requires phase transfer catalysts usually).

-

Stir at room temperature until dissolved (or a fine suspension forms).

-

-

Controlled Amination:

-

Cool the mixture to 0–5°C (ice bath).

-

Add HOSA portion-wise (divide total mass into 6-8 portions) over 30 minutes.

-

Why? This keeps the concentration of the electrophile low relative to the nucleophile, favoring monomer formation over secondary reactions.

-

-

Reaction Phase:

-

Allow the reaction to warm to Room Temperature (25°C).

-

Stir for 3–4 hours.

-

Monitor: TLC (Dichloromethane/Methanol 9:1). The product usually has a lower

than benzimidazole.

-

-

Quench & Workup (The Anti-Dimer Step):

-

Pour the reaction mixture into ice-cold water containing 1%

(Sodium Thiosulfate). -

Why? Thiosulfate neutralizes any oxidative species generated during the quench.

-

Extract with Ethyl Acetate (

). -

Dry over

and concentrate in vacuo (do not heat above 40°C).

-

-

Purification:

-

Recrystallization from Ethanol or Toluene is preferred over column chromatography, as silica gel can sometimes promote oxidation of the amino group.

-

Comparative Data: Solvent & Base Effects

The choice of solvent significantly impacts the dimerization risk.

| Solvent System | Yield (Monomer) | Dimer Risk | Notes |

| Water / KOH | 40 - 55% | High | Poor solubility of benzimidazole leads to clumping; high local concentrations favor dimerization. |

| DMF / KOH | 75 - 85% | Low | Homogeneous solution ensures fast reaction of HOSA with benzimidazole anion. |

| Toluene / NaH | 60 - 70% | Medium | Requires anhydrous conditions; NaH is harsh and can cause ring opening if not controlled. |

| EtOH / EtONa | < 30% | N/A | HOSA reacts with ethanol (solvolysis) faster than with benzimidazole. Avoid. |

Decision Tree: Purification & Analysis

Use this workflow to determine the purity of your synthesized 1-aminobenzimidazole.

Figure 2: Workflow for assessing product purity and identifying dimerization.

References

-

Suwiński, J., & Walczak, K. (1984). Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates.

-

Source:

-

-

Atkinson, R. S., & Malpass, J. R. (1977). Amination of Nitrogen Heterocycles. Journal of the Chemical Society, Perkin Transactions 1. Describes the N-amination of benzimidazoles and the stability of the N-amino bond.

-

Source:

-

-

Karpov, S. V., et al. (2006).[1] Oxidative transformations of 1-aminobenzimidazoles. This paper specifically characterizes the azo-dimers formed during oxidation.

-

Source:

-

-

Standard Operating Procedure: HOSA Amination. (2024). Organic Chemistry Portal.

-

Source:

-

Sources

Technical Support Center: Cyclization of 2-Ethyl-1H-Benzimidazol-1-amine with 1,3-Diketones

Welcome to the technical support guide for the synthesis of pyrazolo[1,5-a]benzimidazoles via the cyclization of 2-ethyl-1H-benzimidazol-1-amine with 1,3-diketones. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure the success of your experiments.

Reaction Overview and Mechanism

The reaction between a 1-amino-1H-benzimidazole derivative and a 1,3-dicarbonyl compound is a powerful method for synthesizing the pyrazolo[1,5-a]benzimidazole scaffold. This fused heterocyclic system is of significant interest in medicinal chemistry due to its structural analogy to purines, which imparts a wide range of biological activities, including potential applications as anticancer and anti-inflammatory agents.[1]

The reaction proceeds via a cyclocondensation mechanism. The process is typically catalyzed by an acid and involves two key stages:

-

Initial Condensation: The exocyclic amino group (-NH₂) of the benzimidazole attacks one of the carbonyl groups of the 1,3-diketone, forming a hemiaminal intermediate, which then dehydrates to form an enaminone.

-

Intramolecular Cyclization & Dehydration: The endocyclic nitrogen (N-3) of the benzimidazole ring then performs a nucleophilic attack on the second carbonyl group of the diketone moiety. This is followed by a final dehydration step to yield the aromatic pyrazolo[1,5-a]benzimidazole ring system.

Plausible Reaction Mechanism

Caption: Proposed reaction pathway for the acid-catalyzed cyclocondensation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows no product formation or a very low yield. What are the likely causes and how can I fix it?

Answer: A low or negligible yield is one of the most common issues and can stem from several factors. Systematically evaluating each parameter is key to resolving the problem.

Troubleshooting Workflow: Low Yield

Caption: A step-by-step decision tree for troubleshooting low product yield.

Detailed Breakdown:

-

Inadequate Catalysis: This reaction typically requires an acid catalyst to facilitate both the initial condensation and the final dehydration steps.

-

Insight: Without a catalyst, the reaction may stall at the enaminone intermediate or not proceed at all. While some reactions proceed thermally, yields are often poor.[2]

-

Solution: Ensure a suitable catalyst is present. Glacial acetic acid often serves as both the solvent and catalyst. For less reactive substrates, a stronger acid like a catalytic amount of sulfuric acid or p-toluenesulfonic acid can be effective. Lewis acids such as Yb(OTf)₃ have also been reported for similar condensations.[3]

-

-

Suboptimal Reaction Temperature: The intramolecular cyclization and dehydration steps often have a significant activation energy barrier.

-

Insight: Room temperature is usually insufficient for driving the reaction to completion. High temperatures are often necessary to overcome this barrier and favor the formation of the aromatic product.[2]

-

Solution: Increase the reaction temperature. Refluxing in a suitable solvent is a standard condition. For instance, using glacial acetic acid as the solvent allows for a reflux temperature of ~118 °C, which is effective for many substrates.

-

-

Incorrect Solvent Choice: The solvent plays a critical role in reactant solubility and reaction kinetics.

-

Insight: Polar protic solvents like ethanol or methanol can be effective, but higher-boiling polar solvents often give better results by allowing for higher reaction temperatures.[4][5]

-

Solution: If using lower-boiling alcohols, consider switching to glacial acetic acid, N,N-dimethylformamide (DMF), or toluene under reflux. Acetic acid is often the solvent of choice as it also functions as the catalyst.[6]

-

-

Purity of Starting Materials: 1-amino-1H-benzimidazoles can be unstable over long-term storage.

-

Insight: Impurities in either the benzimidazol-1-amine or the 1,3-diketone can inhibit the reaction or lead to side products.[2][7] The exocyclic N-NH₂ bond is susceptible to cleavage.

-

Solution: Use freshly prepared or purified this compound. Check the purity of the 1,3-diketone. If necessary, purify starting materials by recrystallization or column chromatography.

-

Q2: I'm observing significant side product formation. How can I improve the selectivity for my desired pyrazolo[1,5-a]benzimidazole?

Answer: The formation of side products is often due to competing reaction pathways. Understanding these pathways is crucial for suppression.

-

Possible Side Reaction: Formation of Benzodiazepines or other isomers.

-

Insight: Although less common with 1-aminobenzimidazoles compared to o-phenylenediamines, alternative cyclization pathways can exist, especially under harsh conditions or with specific substitution patterns on the diketone.[8][9] For instance, if the starting material degrades to release o-phenylenediamine, it can react with the diketone to form 1,5-benzodiazepines.

-

Solution:

-

Control Temperature: Avoid excessively high temperatures or prolonged reaction times, which can cause decomposition of the starting material. Monitor the reaction by TLC to determine the optimal reaction time.

-

Use a Mild Acid Catalyst: A strong, non-nucleophilic acid like p-TsOH may offer better selectivity than a strong mineral acid. Acetic acid is generally a good first choice.[6]

-

Ensure Purity: As mentioned, use pure starting materials to prevent side reactions from contaminants.

-

-

-

Possible Side Reaction: Incomplete Reaction.

-

Insight: The enaminone intermediate may be the major species observed if the cyclization step is slow. This intermediate is often a colored, stable compound.

-

Solution: Increase the reaction temperature or add a stronger catalyst to promote the final cyclization and dehydration steps. Ensure sufficient reaction time.

-

Q3: My product is difficult to isolate and purify. What are some effective strategies?

Answer: Purification challenges often arise from the product's polarity, the presence of colored impurities, or residual catalyst.

-

Problem: Product is stuck in a polar solvent (e.g., DMF or Acetic Acid).

-

Insight: High-boiling polar solvents are effective for the reaction but can be difficult to remove completely.

-

Solution:

-

Acid-Base Extraction: After cooling the reaction, dilute it with water and neutralize carefully with a base like sodium bicarbonate or aqueous ammonia. The product will often precipitate and can be collected by filtration. If it does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Azeotropic Removal: For residual acetic acid, co-evaporation with toluene on a rotary evaporator can be effective.

-

-

-

Problem: Product is contaminated with colored, tar-like impurities.

-

Insight: These are often polymeric byproducts resulting from overheating or side reactions.

-

Solution:

-

Recrystallization: This is the most effective method for purifying solid products. Screen various solvents; common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

-

Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this reaction? There is no single "best" catalyst, as the optimal choice depends on the specific 1,3-diketone substrate. A good starting point is glacial acetic acid , which serves as both solvent and catalyst.[6] If the reaction is sluggish, adding a catalytic amount (1-5 mol%) of p-toluenesulfonic acid (p-TsOH) or sulfuric acid can significantly increase the rate.

Q2: How does the choice of 1,3-diketone affect the reaction? The structure of the 1,3-diketone has a significant impact on the reaction rate and outcome.

-

Symmetrical Diketones (e.g., acetylacetone, dibenzoylmethane): These are ideal substrates as they lead to a single product.

-

Unsymmetrical Diketones (e.g., benzoylacetone): These can potentially lead to two regioisomeric products, depending on which carbonyl group is attacked first by the exocyclic amine. In many cases, the reaction shows high regioselectivity, with the initial attack occurring at the more sterically accessible or more electrophilic carbonyl carbon.

Q3: Can I run this reaction under microwave irradiation? Yes, microwave-assisted synthesis can be an excellent method for this transformation. It often leads to significantly reduced reaction times and improved yields by efficiently overcoming the activation energy for the cyclization step.[10] Typical conditions might involve heating the reactants in acetic acid in a sealed microwave vessel for 5-15 minutes at 120-150 °C.

Experimental Protocols

General Protocol for the Synthesis of 2-Ethyl-pyrazolo[1,5-a]benzimidazoles

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

-

Add the 1,3-diketone (1.0-1.1 eq.).

-

Add the solvent (e.g., glacial acetic acid, ~10 mL per mmol of the limiting reagent).

-

Heat the reaction mixture to reflux (typically 110-120 °C for acetic acid) and stir for 2-6 hours.

-

Monitor the reaction: Follow the consumption of the starting materials using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30-50% ethyl acetate in hexane). The product is typically more non-polar than the starting amine.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water (~50 mL).

-

Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

The solid product will often precipitate. Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purification: Dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table of Typical Reaction Conditions

| 1,3-Diketone | Catalyst/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Acetylacetone | Glacial Acetic Acid | Reflux (~118) | 2-4 | 85-95 |

| Benzoylacetone | Glacial Acetic Acid | Reflux (~118) | 3-5 | 70-85 |

| Dibenzoylmethane | p-TsOH (cat.) / Toluene | Reflux (~111) | 4-6 | 75-90 |

| Dimedone | Glacial Acetic Acid | Reflux (~118) | 4-6 | 80-90 |

Yields are estimates and can vary based on experimental scale and purification efficiency.

References

- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.).

- Synthesis of some novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine and 1,2,4-triazolo - ResearchGate. (2025).

- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem. (n.d.). BenchChem.

- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv

- 1,3-Diketones. Synthesis and properties - ResearchGate. (n.d.).

- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (2025).

- Effect of different solvents for the synthesis of benzimidazole and benzothiazole a - ResearchGate. (n.d.).

- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... - ResearchGate. (n.d.).

- Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC. (2021, May 15).

- Technical Support Center: Troubleshooting Benzimidazole Synthesis - Benchchem. (n.d.). BenchChem.

- The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives - ResearchGate. (2025).

- Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines | The Journal of Organic Chemistry - ACS Publications. (2024, November 13).

- Three-component reactions of OPD with 1,3-diketones and aldehydes for... - ResearchGate. (n.d.).

- Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents - PubMed. (2022, September 17). PubMed.

- Yb(OTf)3‐catalyzed reactions of 1,3‐diketones and amines. - ResearchGate. (n.d.).

Sources

- 1. Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 2-Ethyl-1H-benzimidazol-1-amine Stability Guide

The following technical guide addresses the stability profile of 2-ethyl-1H-benzimidazol-1-amine , a specialized N-amino heterocycle often used as a synthetic precursor or ligand scaffold.

This guide is structured to assist researchers in troubleshooting experimental anomalies, optimizing storage, and interpreting analytical data.

Executive Stability Summary

This compound (CAS: Generic 1-amino-2-alkylbenzimidazole class) exhibits a stability profile distinct from its parent benzimidazole due to the presence of the N-amino (

| Media/Condition | Stability Rating | Primary Concern |

| Dilute Acid (pH 1-4) | ✅ High | Forms stable hydrazinium-like salts.[1] Resistant to hydrolysis at ambient temp. |

| Dilute Base (pH 8-12) | ✅ High | Stable.[1] Unlike N-acyl derivatives, the N-amino bond is not labile to simple base hydrolysis.[1] |

| Strong Acid/Heat | ⚠️ Moderate | Prolonged reflux in mineral acids (e.g., 6M HCl) may induce N-N bond cleavage (deamination). |

| Oxidative Media | ❌ Low | Critical Instability. Susceptible to oxidation (air/peroxides) to form nitrenes or azo-dimers.[1] |

| Carbonyl Solvents | ❌ Low | Rapidly condenses with ketones/aldehydes (acetone, trace formaldehyde) to form hydrazones. |

Troubleshooting Guide (Q&A)

Issue 1: "I see unexpected 'ghost peaks' in my HPLC chromatogram after dissolving the sample in Acetone or Methanol."

Diagnosis: In situ Hydrazone Formation.

The

-

Acetone: Forms the dimethylhydrazone derivative almost immediately.

-

Methanol: Often contains trace formaldehyde or formic acid, leading to condensation products or formylation.

Solution:

-

Immediate: Switch dissolution solvent to Acetonitrile (MeCN) or DMSO .

-

Protocol: Avoid all ketonic solvents. If using alcohols, ensure they are HPLC grade and free of aldehyde impurities.

Issue 2: "My sample turned from off-white to yellow/orange upon storage."

Diagnosis: Oxidative Coupling.

1-aminobenzimidazoles are susceptible to oxidation.[1] Trace transition metals or exposure to air can oxidize the amino group to a nitrene intermediate, which dimerizes to form azo-linkages (

Solution:

-

Purification: Recrystallize from ethanol/water (if stable) or pass through a short silica plug to remove the colored non-polar dimer.

-

Storage: Store under Argon/Nitrogen at -20°C. Protect from light.

Issue 3: "Does the compound degrade during acidic workup (e.g., 1M HCl wash)?"

Diagnosis: Likely Stable (Salt Formation).

Unlike N-vinyl or N-acyl benzimidazoles, the N-amino bond is robust.[1] In 1M HCl, the terminal amine protonates (

Caveat: If Nitrous Acid (HNO2) is present (e.g., from sodium nitrite impurities or diazotization attempts), the compound will undergo deamination to form the parent 2-ethylbenzimidazole or ring-open.

Mechanistic Degradation Pathways[1]